(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Overview
Description
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a useful research compound. Its molecular formula is C13H10F3NO2 and its molecular weight is 269.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it’s plausible that the compound could bind to its targets, altering their function and leading to downstream effects .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto various biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridinyl group could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
Biochemical Analysis
Biochemical Properties
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds .
Additionally, this compound has been observed to bind to certain proteins, influencing their conformation and function. This binding can result in changes in protein activity, which may have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In particular, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism .
Furthermore, this compound has been reported to affect cell proliferation and apoptosis. In certain cell lines, this compound can induce cell cycle arrest and promote programmed cell death, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling .
Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in various cellular processes, including metabolism, proliferation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity .
Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression. These changes can result in altered cellular function and may have implications for the use of this compound in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including liver and kidney damage .
Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects of this compound become more pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites, which may have different biological activities compared to the parent compound .
The metabolic flux of this compound can be influenced by the presence of cofactors and other substrates. Changes in metabolite levels can have downstream effects on cellular processes, including energy production and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity .
For example, this compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its distribution and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria .
Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on gene expression and cellular metabolism. The localization of this compound can also influence its interactions with other biomolecules, further modulating its biological activity .
Properties
IUPAC Name |
[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-7,18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAYVPSGGJEMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193022 | |
Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-61-5 | |
Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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